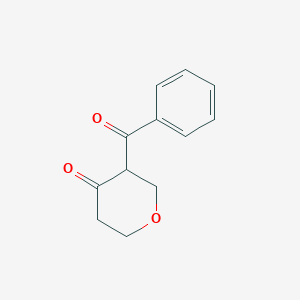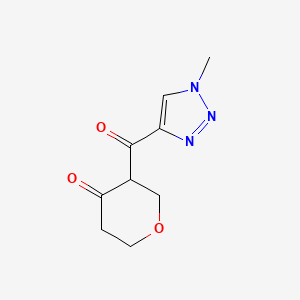
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one is a heterocyclic compound that contains a triazole ring and an oxanone moiety
Métodos De Preparación
The synthesis of 3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with oxan-4-one under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Aplicaciones Científicas De Investigación
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit enzymes and receptors involved in various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including nucleoside analogues and other heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as photostabilizers and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with receptors and modulate their signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one can be compared with other similar compounds such as:
1-Methyl-1H-1,2,4-triazole-3-carboxylate: This compound also contains a triazole ring but differs in the position of the carboxylate group.
3-Methyl-1H-1,2,4-triazole: This compound has a similar triazole ring structure but lacks the oxanone moiety.
The uniqueness of this compound lies in its combination of the triazole ring and oxanone moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11N3O3 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
3-(1-methyltriazole-4-carbonyl)oxan-4-one |
InChI |
InChI=1S/C9H11N3O3/c1-12-4-7(10-11-12)9(14)6-5-15-3-2-8(6)13/h4,6H,2-3,5H2,1H3 |
Clave InChI |
QBJZZWTXJGWFOE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=N1)C(=O)C2COCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


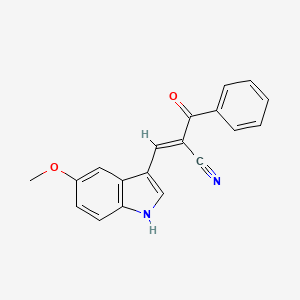
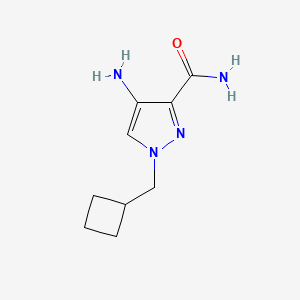
![2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile](/img/structure/B13074299.png)
![1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
![[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13074303.png)
![1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13074305.png)
![2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)
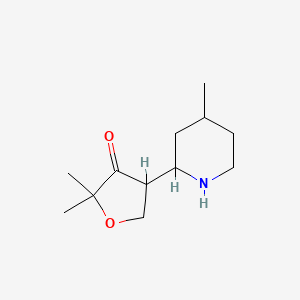
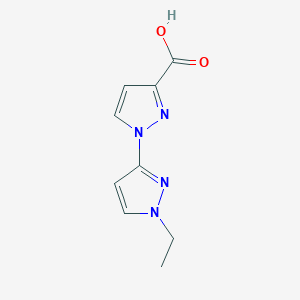

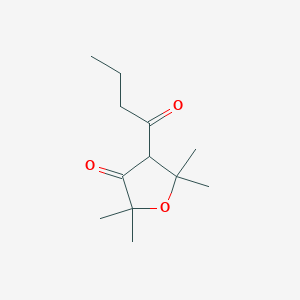
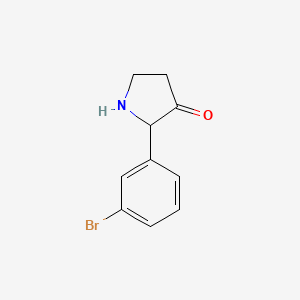
![4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B13074335.png)
